1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone
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Overview
Description
1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone is a complex organic compound that features a piperazine ring substituted with a dimethylphenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,5-dimethylphenylamine with a suitable piperazine derivative under controlled conditions to form the piperazine intermediate.
Oxadiazole Ring Formation: The next step involves the synthesis of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the oxadiazole derivative using a suitable linker, such as an ethanone group, under specific reaction conditions (e.g., using a base like potassium carbonate in an aprotic solvent such as dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the oxadiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as anxiety and depression.
Mechanism of Action
The mechanism of action of 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and thereby influencing neurological processes. The exact pathways involved can vary depending on the specific receptor and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol: This compound also features a piperazine ring and is studied for its potential therapeutic effects.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are known for their affinity for alpha1-adrenergic receptors and are used in the treatment of various disorders.
Uniqueness
1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets that may not be possible with other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C25H30N4O3 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
InChI |
InChI=1S/C25H30N4O3/c1-17(2)24-26-25(32-27-24)20-7-9-21(10-8-20)31-16-23(30)29-13-11-28(12-14-29)22-15-18(3)5-6-19(22)4/h5-10,15,17H,11-14,16H2,1-4H3 |
InChI Key |
FGQGDGCIEIFVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C(C)C |
Origin of Product |
United States |
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